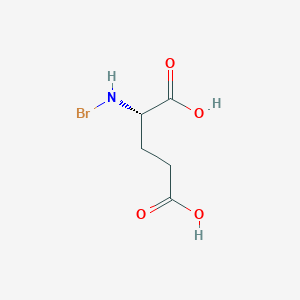
N-Bromo-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Bromo-L-glutamic acid can be synthesized through the bromination of L-glutamic acid. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the nitrogen atom of the amino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Bromo-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The bromine atom can participate in oxidation reactions, leading to the formation of different oxidation states.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine atom and revert to L-glutamic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Oxidation: Formation of brominated derivatives with higher oxidation states.
Substitution: Formation of substituted glutamic acid derivatives.
Reduction: Reversion to L-glutamic acid.
Aplicaciones Científicas De Investigación
N-Bromo-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the selective bromination of compounds.
Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to L-glutamic acid.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Bromo-L-glutamic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
L-Glutamic Acid: The parent compound, which lacks the bromine atom.
N-Bromosuccinimide: A brominating agent used in similar reactions.
Ibotenic Acid: A structural analogue with different biological activity.
Uniqueness: N-Bromo-L-glutamic acid is unique due to its selective bromination at the nitrogen atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
76780-16-0 |
|---|---|
Fórmula molecular |
C5H8BrNO4 |
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
(2S)-2-(bromoamino)pentanedioic acid |
InChI |
InChI=1S/C5H8BrNO4/c6-7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1 |
Clave InChI |
LDJMFNCTIAGUDA-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NBr |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)

![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
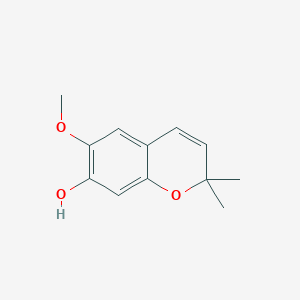
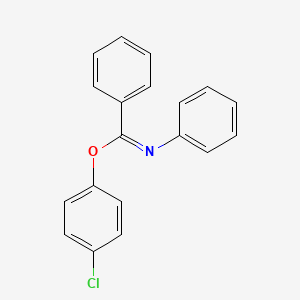
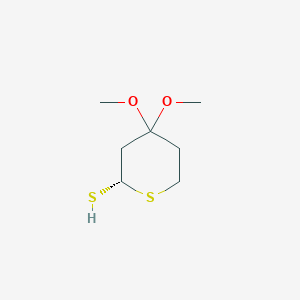

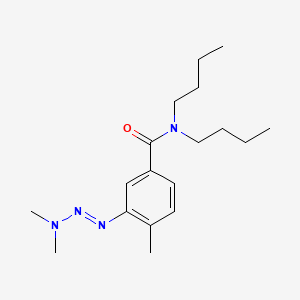

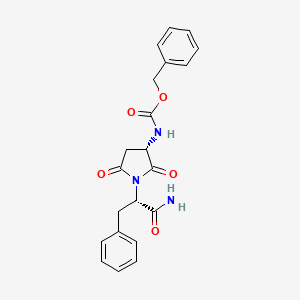
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)

